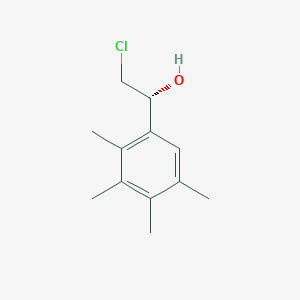
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound followed by the introduction of the hydroxyl group. One possible synthetic route could involve the following steps:
Chlorination: The precursor compound, 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol, is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group.
Hydroxylation: The resulting chloro compound is then treated with a hydroxylating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving chloro and hydroxyl groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The chloro and hydroxyl groups may play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-Chloro-1-phenylethan-1-ol: Similar structure but without the tetramethyl substitutions.
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)propan-1-ol: Similar structure with an additional methyl group on the ethan-1-ol backbone.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
(1R)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m0/s1 |
Clé InChI |
TVFUAAILOWRZCV-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1C)C)C)[C@H](CCl)O |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
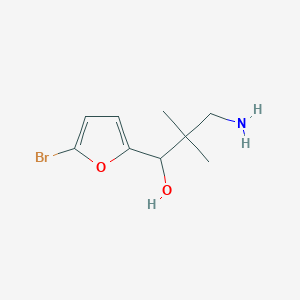
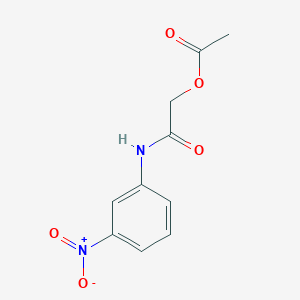

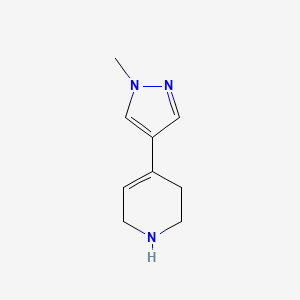
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

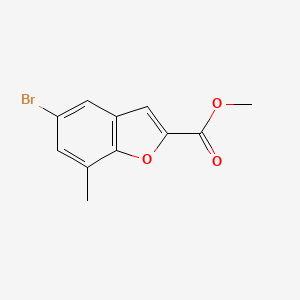
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
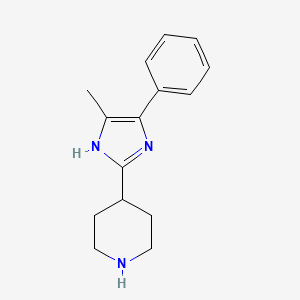
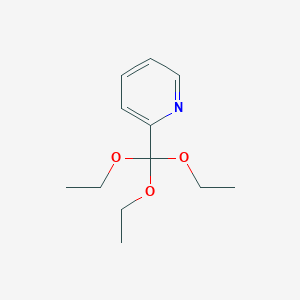

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
